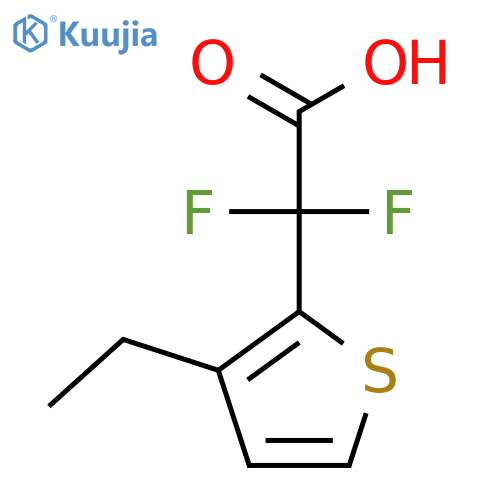

Cas no 2228543-41-5 (2-(3-ethylthiophen-2-yl)-2,2-difluoroacetic acid)

2228543-41-5 structure

商品名:2-(3-ethylthiophen-2-yl)-2,2-difluoroacetic acid

2-(3-ethylthiophen-2-yl)-2,2-difluoroacetic acid 化学的及び物理的性質

名前と識別子

-

- 2-(3-ethylthiophen-2-yl)-2,2-difluoroacetic acid

- EN300-1968579

- 2228543-41-5

-

- インチ: 1S/C8H8F2O2S/c1-2-5-3-4-13-6(5)8(9,10)7(11)12/h3-4H,2H2,1H3,(H,11,12)

- InChIKey: BVIYBRCDPGXQSS-UHFFFAOYSA-N

- ほほえんだ: S1C=CC(CC)=C1C(C(=O)O)(F)F

計算された属性

- せいみつぶんしりょう: 206.02130699g/mol

- どういたいしつりょう: 206.02130699g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 13

- 回転可能化学結合数: 3

- 複雑さ: 208

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.6

- トポロジー分子極性表面積: 65.5Ų

2-(3-ethylthiophen-2-yl)-2,2-difluoroacetic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1968579-0.1g |

2-(3-ethylthiophen-2-yl)-2,2-difluoroacetic acid |

2228543-41-5 | 0.1g |

$993.0 | 2023-09-16 | ||

| Enamine | EN300-1968579-2.5g |

2-(3-ethylthiophen-2-yl)-2,2-difluoroacetic acid |

2228543-41-5 | 2.5g |

$2211.0 | 2023-09-16 | ||

| Enamine | EN300-1968579-10g |

2-(3-ethylthiophen-2-yl)-2,2-difluoroacetic acid |

2228543-41-5 | 10g |

$4852.0 | 2023-09-16 | ||

| Enamine | EN300-1968579-1g |

2-(3-ethylthiophen-2-yl)-2,2-difluoroacetic acid |

2228543-41-5 | 1g |

$1129.0 | 2023-09-16 | ||

| Enamine | EN300-1968579-5g |

2-(3-ethylthiophen-2-yl)-2,2-difluoroacetic acid |

2228543-41-5 | 5g |

$3273.0 | 2023-09-16 | ||

| Enamine | EN300-1968579-0.25g |

2-(3-ethylthiophen-2-yl)-2,2-difluoroacetic acid |

2228543-41-5 | 0.25g |

$1038.0 | 2023-09-16 | ||

| Enamine | EN300-1968579-0.05g |

2-(3-ethylthiophen-2-yl)-2,2-difluoroacetic acid |

2228543-41-5 | 0.05g |

$948.0 | 2023-09-16 | ||

| Enamine | EN300-1968579-0.5g |

2-(3-ethylthiophen-2-yl)-2,2-difluoroacetic acid |

2228543-41-5 | 0.5g |

$1084.0 | 2023-09-16 | ||

| Enamine | EN300-1968579-5.0g |

2-(3-ethylthiophen-2-yl)-2,2-difluoroacetic acid |

2228543-41-5 | 5g |

$5470.0 | 2023-05-23 | ||

| Enamine | EN300-1968579-10.0g |

2-(3-ethylthiophen-2-yl)-2,2-difluoroacetic acid |

2228543-41-5 | 10g |

$8110.0 | 2023-05-23 |

2-(3-ethylthiophen-2-yl)-2,2-difluoroacetic acid 関連文献

-

Kyung-Hee Lee,Byung-Il Lee,Ji-Ho You,Song-Ho Byeon Chem. Commun., 2010,46, 1461-1463

-

Ekaterina A. Ivanova,Mikhail A. Maslov,Tatyana O. Kabilova,Pavel A. Puchkov,Anna S. Alekseeva,Ivan A. Boldyrev,Valentin V. Vlassov,Galina A. Serebrennikova,Nina G. Morozova,Marina A. Zenkova Org. Biomol. Chem., 2013,11, 7164-7178

-

Taku Shoji,Miwa Tanaka,Sho Takagaki,Kota Miura,Akira Ohta,Ryuta Sekiguchi,Shunji Ito,Shigeki Mori,Tetsuo Okujima Org. Biomol. Chem., 2018,16, 480-489

-

Cristina Berdugo,Beatriu Escuder,Juan F. Miravet Org. Biomol. Chem., 2015,13, 592-600

2228543-41-5 (2-(3-ethylthiophen-2-yl)-2,2-difluoroacetic acid) 関連製品

- 947320-08-3(Methyl 4-isopropylpicolinate)

- 412273-99-5(ethyl 2-{1-oxaspiro2.5octan-4-yl}acetate, cis)

- 34582-33-7(1-(tert-Butyl) 5-methyl L-glutamate hydrochloride)

- 2227982-18-3(rac-2-(1R,3S)-3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidocyclopentylacetic acid)

- 954721-66-5(3-cyclopentyl-N-(5-oxo-1-phenylpyrrolidin-3-yl)methylpropanamide)

- 1347108-53-5(5-methyl-4-sulfamoyl-1H-pyrazole-3-carboxylic acid)

- 1207625-64-6([cis-4-methoxycyclohexyl]methanol)

- 1854904-77-0(1-(4-Fluorophenyl)-2-(3-hydroxyazetidin-1-yl)ethan-1-one)

- 1871479-31-0(2-(Azepan-2-yl)-1-cyclobutylpropan-1-one)

- 2138151-56-9(Sodium 2-chloro-6-(methoxycarbonyl)benzene-1-sulfinate)

推奨される供給者

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量